3-Bromo-5-methoxybenzo[b]thiophene-2-carboxylic acid
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Overview
Description
3-Bromo-5-methoxybenzo[b]thiophene-2-carboxylic acid is an organic compound with the molecular formula C10H7BrO3S and a molecular weight of 287.13 g/mol . This compound is a derivative of benzo[b]thiophene, a heterocyclic compound containing a sulfur atom. It is primarily used in research and development within the fields of chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-methoxybenzo[b]thiophene-2-carboxylic acid typically involves the bromination of 5-methoxybenzo[b]thiophene-2-carboxylic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the 3-position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound is generally produced in small quantities for research purposes.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-methoxybenzo[b]thiophene-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly documented.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the bromine atom with other nucleophiles.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide may be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide would yield 5-methoxybenzo[b]thiophene-2-carboxylic acid .
Scientific Research Applications
3-Bromo-5-methoxybenzo[b]thiophene-2-carboxylic acid has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, although it is not currently used in clinical settings.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Bromo-5-methoxybenzo[b]thiophene-2-carboxylic acid is not well-documented in the literature. as a derivative of benzo[b]thiophene, it is likely to interact with various molecular targets and pathways. The specific interactions and effects would depend on the functional groups present and the overall structure of the compound .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-2-methylbenzo[b]thiophene: Another brominated derivative of benzo[b]thiophene with a methyl group at the 2-position.
5-Methoxybenzo[b]thiophene-2-carboxylic acid: The non-brominated parent compound of 3-Bromo-5-methoxybenzo[b]thiophene-2-carboxylic acid.
Uniqueness
This compound is unique due to the presence of both a bromine atom and a methoxy group, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for research in various fields .
Properties
IUPAC Name |
3-bromo-5-methoxy-1-benzothiophene-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrO3S/c1-14-5-2-3-7-6(4-5)8(11)9(15-7)10(12)13/h2-4H,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCUNVSRVSROHQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)SC(=C2Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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